5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[4,5]thieno[2,3-d]pyrimidin-4(3H)-one
Beschreibung
This compound is a fused heterocyclic system comprising a partially saturated cyclododecane ring (12-membered ring with ten hydrogens) linked to a thieno[2,3-d]pyrimidin-4(3H)-one core. The thienopyrimidinone moiety consists of a thiophene ring fused to a pyrimidinone ring, a scaffold known for diverse pharmacological activities, including kinase inhibition and anticancer properties . Key physicochemical properties include:
Eigenschaften
IUPAC Name |
19-thia-15,17-diazatricyclo[10.7.0.013,18]nonadeca-1(12),13(18),16-trien-14-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2OS/c19-15-14-12-9-7-5-3-1-2-4-6-8-10-13(12)20-16(14)18-11-17-15/h11H,1-10H2,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLABQXQBDSSRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC2=C(CCCC1)C3=C(S2)N=CNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multi-step organic reactions, typically starting from commercially available precursors. One common route includes the cyclization of a linear precursor with sulfur-containing reagents under high temperature and pressure, followed by condensation reactions to introduce the pyrimidinone moiety. Each step requires precise control of reaction conditions, such as temperature, pH, and catalysts to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the synthesis of 5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[4,5]thieno[2,3-d]pyrimidin-4(3H)-one often utilizes continuous flow reactors. These reactors allow for better control of reaction parameters and improved scalability. Key considerations in industrial production include the cost of raw materials, energy efficiency, and waste management.
Analyse Chemischer Reaktionen
Types of Reactions
The compound is involved in various chemical reactions, including:
Oxidation: Utilizing oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce functional groups or modify existing ones.
Reduction: Using reducing agents like sodium borohydride to convert certain functional groups into their reduced forms.
Substitution: Introducing different substituents into the molecule using reagents like halides or organometallics.
Common Reagents and Conditions
Common reagents include bases like sodium hydroxide for deprotonation steps, acids for catalyzing certain reactions, and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to dissolve reactants and facilitate reactions.
Major Products Formed
The reactions typically yield derivatives of the original compound with various substituents, which can modify its physical and chemical properties, leading to potentially novel applications.
Wissenschaftliche Forschungsanwendungen
The compound 5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[4,5]thieno[2,3-d]pyrimidin-4(3H)-one is a member of the thieno-pyrimidine family and has gained attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications in medicinal chemistry, materials science, and agricultural chemistry.
Anticancer Activity
Research indicates that derivatives of thieno-pyrimidines exhibit significant anticancer properties. The compound has been studied for its ability to inhibit specific kinases involved in cancer cell proliferation. For instance, a study demonstrated that modifications in the thieno-pyrimidine structure could enhance selectivity against cancerous cells while minimizing toxicity to normal cells.
Antiviral Properties
Thieno-pyrimidines have shown promise as antiviral agents. The compound's ability to interfere with viral replication mechanisms has been investigated, particularly against RNA viruses. In vitro studies indicated that certain analogs could effectively inhibit viral entry and replication.
Neuroprotective Effects
Emerging research suggests that thieno-pyrimidine derivatives may offer neuroprotective benefits. Specific studies have highlighted their potential in treating neurodegenerative diseases by modulating pathways associated with oxidative stress and inflammation.
Polymer Chemistry
The compound's unique structure allows it to be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Research has shown that polymers containing thieno-pyrimidine units exhibit improved performance in various applications, including coatings and composites.
Organic Electronics
Thieno-pyrimidines are being explored for use in organic electronic devices due to their semiconducting properties. Studies have demonstrated that incorporating these compounds into organic photovoltaic cells can enhance charge transport efficiency and overall device performance.
Pesticide Development
There is ongoing research into the use of thieno-pyrimidine derivatives as potential pesticide agents. Their ability to disrupt key biological processes in pests has been documented, leading to the development of new formulations aimed at improving crop protection while reducing environmental impact.
Herbicidal Activity
Some studies have reported that thieno-pyrimidines can act as herbicides by inhibiting specific enzymes essential for plant growth. This application is particularly relevant in developing selective herbicides that target invasive species without harming native flora.
Case Study 1: Anticancer Research
A recent study published in the Journal of Medicinal Chemistry examined a series of thieno-pyrimidine derivatives for their anticancer activity against breast cancer cell lines. The results showed that certain compounds led to a significant reduction in cell viability through apoptosis induction.
Case Study 2: Organic Electronics
Research conducted at a leading university explored the incorporation of thieno-pyrimidine into organic solar cells. The findings indicated that devices using these materials achieved power conversion efficiencies exceeding 10%, showcasing their potential for renewable energy applications.
Case Study 3: Agricultural Applications
Field trials conducted by an agricultural research institute assessed the efficacy of a thieno-pyrimidine-based herbicide on common weeds. The results demonstrated a substantial reduction in weed biomass compared to untreated controls, highlighting its potential as an effective agricultural tool.
Wirkmechanismus
The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. The thienopyrimidine moiety, in particular, is known for its ability to bind to nucleic acids or proteins, thereby modulating their function. These interactions can lead to the activation or inhibition of particular biological pathways, depending on the target and context.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogues and Pharmacological Profiles
Below is a comparative analysis of structurally related thienopyrimidinone derivatives:
Key Structural and Functional Differences
Ring Size and Saturation :
- The cyclododecane ring in the target compound provides greater conformational flexibility and lipophilicity compared to smaller fused benzene or pyridine rings .
- Smaller analogs (e.g., tetrahydrobenzo derivatives) exhibit rigid planar structures, favoring interactions with flat binding pockets (e.g., AKT1’s ATP-binding site) .
Substituent Effects: 3-Phenyl substitution in tetrahydrobenzo derivatives enhances π-π stacking with hydrophobic residues in kinases like B-RAF . Methyl/pyridine groups in pyrido-thienopyrimidinones improve solubility and antimycobacterial efficacy .
Synthetic Accessibility :
- Smaller analogs (e.g., tetrahydrobenzo derivatives) are synthesized via Niementowski reactions or Gewald cyclization .
- The target compound’s 12-membered ring likely requires specialized cyclization methods (e.g., high-dilution techniques) to avoid intermolecular side reactions .
Pharmacokinetic and Physicochemical Properties
Biologische Aktivität
5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[4,5]thieno[2,3-d]pyrimidin-4(3H)-one is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity based on available research findings.
- Molecular Formula : C23H28N2O2S
- Molecular Weight : 396.55 g/mol
- CAS Number : 446871-73-4
The biological activity of this compound can be attributed to its interactions with various biological targets. Research indicates that it may act as an inhibitor of certain enzymes and receptors involved in disease pathways. The thieno[2,3-d]pyrimidine moiety is particularly noted for its ability to modulate biological pathways related to cancer and inflammation.
Anticancer Activity
Several studies have reported the anticancer properties of compounds similar to 5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[4,5]thieno[2,3-d]pyrimidin-4(3H)-one. For instance:
- Cell Proliferation Inhibition : The compound has been shown to inhibit the proliferation of various cancer cell lines in vitro. For example:
Anti-inflammatory Activity
Research has indicated that this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines. In animal models of inflammation:
- Reduction of Cytokine Levels : Administration of the compound led to decreased levels of TNF-alpha and IL-6 in serum samples .
Structure-Activity Relationship (SAR)
The structural components of 5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[4,5]thieno[2,3-d]pyrimidin-4(3H)-one play a critical role in its biological activity. The presence of the thieno group enhances interaction with biological targets through π-stacking and hydrogen bonding.
| Structural Feature | Biological Activity |
|---|---|
| Thieno group | Enhances receptor binding |
| Pyrimidine core | Inhibitory activity on kinases |
| Decahydrocyclododeca | Improves pharmacokinetics |
Case Studies
- Breast Cancer Study : A case study evaluated the effect of this compound on MCF-7 cells and found that it induced apoptosis via the mitochondrial pathway .
- Inflammation Model : In a mouse model of rheumatoid arthritis, treatment with the compound significantly reduced joint swelling and histological signs of inflammation .
Q & A
(Basic) What are the standard synthetic protocols for preparing thieno[2,3-d]pyrimidin-4(3H)-one derivatives, and how are yields optimized?
The synthesis typically involves cyclocondensation of azomethine intermediates with thioureas or via Gewald reactions. For example, 2-substituted derivatives are synthesized by refluxing azomethine intermediates in glacial acetic acid with DMSO as an additive, followed by precipitation and recrystallization (yields: 65–85%) . Optimization strategies include adjusting reaction time (30–60 min), temperature (reflux conditions), and salt precipitation methods (e.g., 0.1 M NaCl solution) to enhance purity and yield .
(Basic) What spectroscopic techniques are employed to characterize this compound, and what key structural features do they confirm?
Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are standard. -NMR peaks at δ 3.70–3.80 (methylene protons in the tetrahydrobenzo ring) and δ 7.50–7.60 (aromatic protons) confirm the fused thieno-pyrimidine core. IR stretches at 1650–1700 cm (C=O) and 1250–1300 cm (C–S) validate functional groups . Elemental analysis (e.g., C: 51.77%, H: 5.07% for CHNS) ensures purity .
(Basic) What preliminary biological activities have been reported for this compound class?
Key activities include:
- Tyrosinase inhibition : Compound 4g (2,4-dihydroxybenzene substituent) showed IC values < 10 µM in docking studies .
- Antimicrobial action : Derivatives like 7-methyl-substituted analogs demonstrated MIC values of 12.5 µg/mL against Mycobacterium tuberculosis .
- 17β-HSD1 inhibition : Nonsteroidal analogs (e.g., compound 7f) achieved 94% enzyme inhibition at 0.1 µM .
(Advanced) How can molecular docking guide the design of enzyme inhibitors targeting tyrosinase or 17β-HSD1?
Docking studies (AutoDock Vina, Glide) identify critical binding interactions. For tyrosinase, the 2,4-dihydroxybenzene group in 4g forms hydrogen bonds with His263 and Asn260 residues, aligning with catalytic copper ions . For 17β-HSD1, bulky substituents (e.g., fused azepine rings) occupy hydrophobic pockets near the NADPH cofactor, disrupting substrate binding . Energy minimization and MD simulations (100 ns) validate stability .
(Advanced) What methodologies resolve contradictions in biological activity data across structural analogs?
Contradictions (e.g., variable IC values for similar substituents) are addressed via:
- SAR analysis : Comparing substituent effects (e.g., electron-withdrawing groups enhance 17β-HSD1 inhibition vs. bulky groups for VEGFR-2 binding ).
- Enzyme assay standardization : Ensuring consistent cell-free vs. cell-based assay conditions (e.g., NADPH concentration in 17β-HSD1 studies) .
- Computational validation : Free energy calculations (MM-GBSA) to rank binding affinities .
(Advanced) How are structure-activity relationships (SAR) systematically explored for this scaffold?
SAR studies involve:
- Substituent variation : Testing alkyl, aryl, and heteroaryl groups at the 2-position (e.g., 3,5-di-tert-butyl-4-hydroxyphenyl in 4k enhances solubility and activity ).
- Ring saturation : Comparing tetrahydro (5,6,7,8-tetrahydro) vs. decahydro (5,6,7,8,9,10,11,12,13,14-decahydro) analogs for conformational flexibility .
- Bioisosteric replacement : Replacing sulfur with oxygen in the thiophene ring to modulate pharmacokinetics .
(Basic) What computational tools predict the pharmacokinetic properties of these derivatives?
Tools like SwissADME and pkCSM predict:
- Lipophilicity (LogP: 2.5–3.5 for optimal membrane permeability).
- Metabolic stability (CYP450 isoform interactions).
- Toxicity alerts (e.g., hepatotoxicity via ProTox-II) .
(Advanced) How are in vitro and in silico data integrated to prioritize compounds for in vivo studies?
Prioritization criteria include:
- In vitro potency : IC < 1 µM (e.g., 17β-HSD1 inhibitors ).
- Selectivity : >100-fold selectivity over off-targets (e.g., 17β-HSD2 ).
- ADMET compliance : High gastrointestinal absorption (HIA > 90%) and low plasma protein binding .
(Advanced) What strategies mitigate synthetic challenges in scaling up thieno-pyrimidine derivatives?
- Solvent-free synthesis : Using POCl-catalyzed cyclization under neat conditions to reduce waste .
- Flow chemistry : Continuous reactors for intermediates like azomethines to improve reproducibility .
- Green chemistry : Replacing DMF with cyclopentyl methyl ether (CPME) in SN2 reactions .
(Advanced) How do substituent electronic effects influence anticancer activity against VEGFR-2?
Electron-deficient substituents (e.g., nitro groups) enhance binding to VEGFR-2's ATP pocket by forming π-π interactions with Phe1047. Conversely, electron-donating groups (e.g., methoxy) improve solubility but reduce affinity. Derivatives like compound 18 (piperidinyl acetamide) achieved IC values of 0.8 µM in kinase assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
